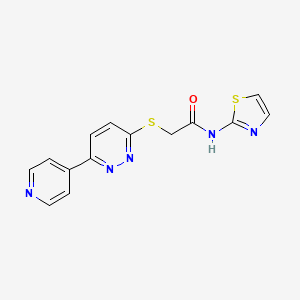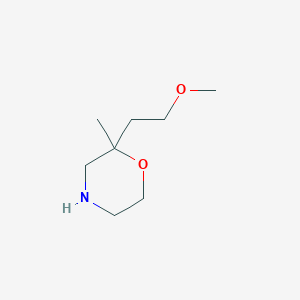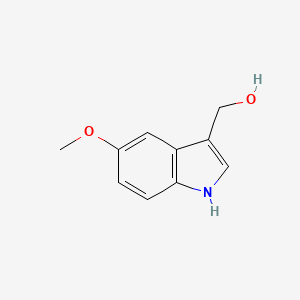
(5-Methoxy-1H-indol-3-yl)methanol
Übersicht
Beschreibung
(5-methoxy-1H-indol-3-yl)methanol: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the indole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (5-methoxy-1H-indol-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology:
Biological Studies: The compound is used in biological studies to investigate the role of indole derivatives in various biological processes.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to serotonin.
Industry:
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to suppress the iron-induced lipid peroxidation .
Pharmacokinetics
The safety profiles of similar indole derivatives have been studied, with most showing good safety profiles .
Result of Action
Similar indole derivatives have been found to exhibit neuroprotective properties . For instance, some derivatives of 5-methoxy-indole carboxylic acid have shown strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Biochemische Analyse
Biochemical Properties
(5-methoxy-1H-indol-3-yl)methanol, like other indole derivatives, has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to the compound’s interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reverse cisplatin-induced augmentation of NO and malondialdehyde (MDA), while boosting the activity of glutathione peroxidase (GPx), and superoxide dismutase (SOD) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that its mechanism of action is predictably through inhibition of reactive oxygen species (ROS) and inflammation . It also downregulates the expression of various signal transduction pathways regulating the genes involved in inflammation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a rodent model, it was found to normalize plasma levels of biochemical enzymes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-methoxy-1H-indol-3-yl)methanol typically begins with commercially available indole derivatives.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-methoxy-1H-indol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated indoles, substituted indoles.
Vergleich Mit ähnlichen Verbindungen
(5-methoxy-1-methyl-1H-indol-3-yl)methanol: This compound has a methyl group at the 1-position instead of a hydrogen atom, which can alter its chemical properties and biological activity.
(5-methoxy-1H-indole-3-carboxaldehyde): This compound has an aldehyde group at the 3-position instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of both methoxy and hydroxymethyl groups in (5-methoxy-1H-indol-3-yl)methanol makes it unique compared to other indole derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Eigenschaften
IUPAC Name |
(5-methoxy-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPTCVFDZJNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

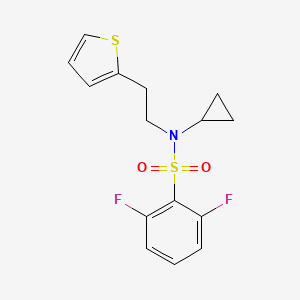
![1-[3-(1H-pyrrol-1-yl)phenyl]ethanone](/img/structure/B2368568.png)
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)

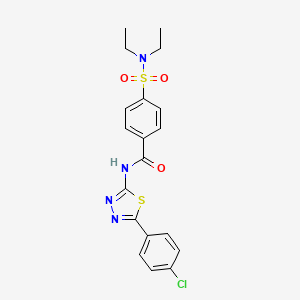
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)
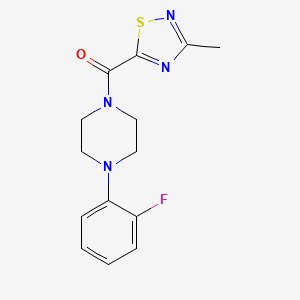
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)
